molecular formula C21H20ClNO2 B11061211 Methyl 2-(4-chloroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate

Methyl 2-(4-chloroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate

Cat. No.: B11061211
M. Wt: 353.8 g/mol
InChI Key: XJUNJZUJLREKOI-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate is a complex organic compound with a unique structure that combines aromatic and aliphatic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the cyclohexadiene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the 4-chloroanilino group: This can be done through a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the position ortho to the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The major product depends on the nucleophile used; for example, using sodium hydroxide can yield a phenol derivative.

Scientific Research Applications

Methyl 2-(4-chloroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methyl-4-nitrobenzene: Similar in structure but with a nitro group instead of an ester group.

    4-Chloro-2-methylaniline: Similar aromatic structure but lacks the ester and cyclohexadiene components.

Uniqueness

Methyl 2-(4-chloroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate is unique due to its combination of aromatic and aliphatic elements, which provides it with distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

methyl 2-(4-chloroanilino)-4-methyl-6-phenylcyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C21H20ClNO2/c1-14-12-18(15-6-4-3-5-7-15)20(21(24)25-2)19(13-14)23-17-10-8-16(22)9-11-17/h3-11,13,18,23H,12H2,1-2H3

InChI Key

XJUNJZUJLREKOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(C1)C2=CC=CC=C2)C(=O)OC)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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